An In-depth Technical Guide on the Mechanism of Action of Vadimezan (DMXAA)
An In-depth Technical Guide on the Mechanism of Action of Vadimezan (DMXAA)
A Note on Terminology: The compound "chloroguanabenz acetate" is not a recognized name for a single, well-defined drug in major pharmacological databases. It is likely a conflation of other drug names. Based on the nature of the request for an in-depth technical guide on a complex mechanism of action, this document will focus on Vadimezan (5,6-Dimethylxanthenone-4-acetic acid, DMXAA) , a compound with a multifaceted mechanism of action that has been the subject of extensive research. For completeness, a brief overview of Guanabenz (B1672423) Acetate (B1210297) , an antihypertensive drug, is also provided, as "chloroguanabenz" may be a corruption of this name. A third, less common compound referred to as "chloroguanabenz" with reported antiprion activity is noted, but publicly available data is scarce.
Vadimezan (DMXAA): A Dual-Mechanism Antitumor Agent
Vadimezan, also known as ASA404, is a small-molecule drug initially developed as a vascular disrupting agent (VDA).[1] It demonstrated significant antitumor effects in preclinical murine models, although it failed to meet its primary endpoints in human Phase III clinical trials.[1] This discrepancy is now largely understood to be due to a species-specific mechanism of action.[2]
Vadimezan exerts its antitumor effects through a dual mechanism:
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Disruption of Tumor Vasculature: Vadimezan rapidly and selectively disrupts the established blood vessels within a tumor, leading to a cascade of events that result in tumor necrosis.[1][3]
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Stimulation of Innate Immunity (Murine-Specific): In mice, Vadimezan directly binds to and activates the STimulator of INterferon Genes (STING) protein, a key component of the innate immune system.[2][4] This leads to the production of pro-inflammatory cytokines and an antitumor immune response.[4]
Vascular Disrupting Effects
The vascular disrupting properties of Vadimezan are a result of both direct and indirect actions on the tumor microenvironment.
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Direct Effects on Endothelial Cells: Vadimezan can induce apoptosis in tumor endothelial cells, contributing to the collapse of the tumor vasculature.[1][3]
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Indirect Effects Mediated by Cytokines: A significant portion of the vascular disruption is mediated by the release of various cytokines and vasoactive substances.[1][4] This includes:
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Tumor Necrosis Factor-alpha (TNF-α): A potent pro-inflammatory cytokine that can induce vascular leakage and hemorrhagic necrosis.[4]
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Nitric Oxide (NO): Can contribute to changes in blood flow and vascular permeability.[1]
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Serotonin (B10506) (5-HT): Release of serotonin can also impact vascular tone and permeability.[1]
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This cascade of events leads to a rapid shutdown of blood flow within the tumor, causing ischemia and subsequent hemorrhagic necrosis of the tumor core.[1]
Murine-Specific STING Agonism
A pivotal discovery in understanding Vadimezan's mechanism was its identification as a direct agonist of murine STING.[2][4] The STING pathway is a critical component of the innate immune response to cytosolic DNA.
The STING Signaling Pathway Activated by Vadimezan (in mice):
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Binding to STING: Vadimezan directly binds to a pocket in the murine STING protein located on the endoplasmic reticulum.[4] Human STING has a key amino acid difference (S162A) that prevents high-affinity binding of Vadimezan, explaining the drug's lack of activity in humans.[2]
-
STING Activation and Translocation: Upon binding, STING undergoes a conformational change and translocates from the endoplasmic reticulum to the Golgi apparatus.[5][6]
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TBK1 Recruitment and Activation: In the Golgi, STING serves as a scaffold to recruit and activate TANK-binding kinase 1 (TBK1).[5][6]
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IRF3 and NF-κB Activation: Activated TBK1 phosphorylates Interferon Regulatory Factor 3 (IRF3), leading to its dimerization and translocation to the nucleus.[4] STING activation also leads to the activation of the NF-κB pathway.[4]
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Cytokine and Chemokine Production: In the nucleus, activated IRF3 and NF-κB drive the transcription of a wide range of genes, including:
This robust immune response, characterized by the influx of natural killer (NK) cells and cytotoxic T lymphocytes, contributes significantly to the overall antitumor effect observed in mice.[4]
Quantitative Data
The following table summarizes key quantitative data related to the activity of Vadimezan.
| Parameter | Value | Species/System | Reference |
| DT-diaphorase Inhibition (Ki) | 20 µM | Cell-free assay | [7] |
| DT-diaphorase Inhibition (IC50) | 62.5 µM | Cell-free assay | [7] |
| Antiproliferative Activity (IC50) | 11.89 µM | Human MCF7 cells (co-treated with pyranoxanthone) | [7] |
| Cytotoxicity (CC50) | 48.9 µM | Human BJ cells | [7] |
| Binding Affinity to hCapG (KD) | 5.839 μM | Human | |
| Binding Affinity to mCapG (KD) | 2.867 μM | Murine | |
| Typical In Vivo Dosage | 20-25 mg/kg | Mice | [8][9] |
Experimental Protocols
1. In Vivo Murine Tumor Model for Assessing Vadimezan Efficacy
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Cell Line: Murine tumor cell lines such as AE17 (mesothelioma) or 344SQ-ELuc (non-small cell lung cancer) are commonly used.[9][10]
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Animal Model: Syngeneic mice (e.g., C57BL/6J or 129/Sv) are used to allow for an intact immune system, which is crucial for Vadimezan's mechanism of action.[9][10]
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Tumor Implantation: 5 x 10^5 to 3 x 10^6 tumor cells are injected subcutaneously into the flank of the mice.[9][11]
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Treatment: Once tumors are established (e.g., reaching a certain volume or on a specific day post-implantation), mice are treated with Vadimezan, typically at a dose of 25 mg/kg administered intraperitoneally (i.p.) or intratumorally.[9][10] The vehicle control is often DMSO.[9]
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Monitoring: Tumor growth is monitored regularly using calipers or bioluminescence imaging (for luciferase-expressing cell lines).[9]
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Endpoint Analysis: At the end of the study, tumors can be excised for histological analysis to assess for necrosis and immune cell infiltration. Spleens and lymph nodes may also be harvested for immunological analysis (e.g., flow cytometry).[10]
2. In Vitro STING Activation Assay
-
Cell Line: Murine macrophage cell lines like RAW264.7 are suitable for studying STING activation.[8]
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Treatment: Cells are plated and allowed to adhere overnight. They are then treated with various concentrations of Vadimezan (e.g., 50 µM) for a specified period (e.g., 4-6 hours).[8]
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Readout:
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Western Blot: Cell lysates are analyzed by Western blot for the phosphorylation of key signaling proteins in the STING pathway, such as TBK1 and IRF3.[8]
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RT-qPCR: RNA is extracted from the cells and analyzed by RT-qPCR for the expression of STING-dependent genes, such as IFN-β, TNF-α, and various chemokines.[9]
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ELISA: The supernatant from the cell culture can be analyzed by ELISA to quantify the secretion of cytokines like IFN-β and TNF-α.
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Mandatory Visualizations
Caption: Dual mechanism of action of Vadimezan (DMXAA).
Caption: Vadimezan-induced murine STING signaling pathway.
Guanabenz Acetate: A Centrally Acting Alpha-2 Adrenergic Agonist
Guanabenz acetate is an antihypertensive drug that acts primarily on the central nervous system.[12][13]
Mechanism of Action
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Alpha-2 Adrenergic Agonism: Guanabenz acetate is a centrally acting alpha-2 adrenergic agonist.[12][13] It stimulates alpha-2 adrenergic receptors in the brainstem.[12]
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Reduced Sympathetic Outflow: This stimulation leads to a decrease in sympathetic outflow from the central nervous system.[12]
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Decreased Norepinephrine (B1679862) Release: The reduced sympathetic signaling results in decreased release of norepinephrine at peripheral nerve endings.[12]
-
Antihypertensive Effect: The overall effect is a reduction in peripheral vascular resistance and a decrease in heart rate, leading to a lowering of blood pressure.[12]
Other Potential Mechanisms
Recent research has suggested that guanabenz may also have other cellular effects, including:
-
Modulation of the Unfolded Protein Response (UPR): Guanabenz has been shown to selectively inhibit the stress-induced dephosphorylation of the eukaryotic translation initiation factor 2 alpha (eIF2α).[14] This activity suggests potential neuroprotective and anticancer effects, although these are still under investigation.[14][15]
-
Antiprion Activity: There are reports of guanabenz having activity against prions in vivo.[16]
Chloroguanabenz: An Antiprion Agent
A compound referred to as "chloroguanabenz" has been described as an antiprion agent and an inhibitor of protein aggregation. However, detailed information on its mechanism of action is limited in the public domain. It is important to distinguish this compound from both Vadimezan and Guanabenz Acetate.
References
- 1. An overview on Vadimezan (DMXAA): The vascular disrupting agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. invivogen.com [invivogen.com]
- 3. researchgate.net [researchgate.net]
- 4. Mouse, but not human STING, binds and signals in response to the vascular disrupting agent DMXAA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. DMXAA Causes Tumor Site-Specific Vascular Disruption in Murine Non-Small Cell Lung Cancer, and like the Endogenous Non-Canonical Cyclic Dinucleotide STING Agonist, 2′3′-cGAMP, Induces M2 Macrophage Repolarization | PLOS One [journals.plos.org]
- 10. Frontiers | The STING agonist, DMXAA, reduces tumor vessels and enhances mesothelioma tumor antigen presentation yet blunts cytotoxic T cell function in a murine model [frontiersin.org]
- 11. ASA404, a vascular disrupting agent, as an experimental treatment approach for brain tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. What is the mechanism of Guanabenz Acetate? [synapse.patsnap.com]
- 13. Articles [globalrx.com]
- 14. Guanabenz Acetate | C10H12Cl2N4O2 | CID 5702062 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. What is Guanabenz Acetate used for? [synapse.patsnap.com]
- 16. Item - Antihypertensive Drug Guanabenz Is Active In Vivo against both Yeast and Mammalian Prions - Public Library of Science - Figshare [plos.figshare.com]
